1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine

Description

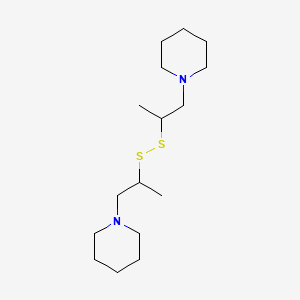

1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine is a structurally complex piperidine derivative featuring two piperidine rings connected via a propyl chain containing a dithio (-S-S-) linkage and a methyl-substituted ethyl group. Piperidine scaffolds are prevalent in central nervous system (CNS)-targeting compounds due to their ability to interact with receptors like sigma and phencyclidine (PCP) sites .

Properties

CAS No. |

1227-47-0 |

|---|---|

Molecular Formula |

C16H32N2S2 |

Molecular Weight |

316.6 g/mol |

IUPAC Name |

1-[2-(1-piperidin-1-ylpropan-2-yldisulfanyl)propyl]piperidine |

InChI |

InChI=1S/C16H32N2S2/c1-15(13-17-9-5-3-6-10-17)19-20-16(2)14-18-11-7-4-8-12-18/h15-16H,3-14H2,1-2H3 |

InChI Key |

BWDJDIXFZROUAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCCC1)SSC(C)CN2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Introduction of the Disulfide Linkage: The disulfide linkage is introduced by reacting a thiol with a suitable disulfide precursor under mild oxidative conditions.

Attachment of the Piperidine Moiety: The final step involves the attachment of the piperidine moiety to the disulfide linkage through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale hydrogenation processes using robust catalysts such as nickel or cobalt-based systems . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine undergoes various chemical reactions, including:

Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones under strong oxidative conditions.

Reduction: Reduction of the disulfide linkage can yield thiols or other reduced sulfur species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives .

Scientific Research Applications

1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine involves its interaction with molecular targets through its piperidine and disulfide moieties. The disulfide linkage can undergo redox reactions, influencing cellular redox states and modulating enzyme activities . The piperidine ring can interact with various receptors and enzymes, affecting their function and leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Comparison :

| Compound | Key Groups | Receptor Affinity | Reference |

|---|---|---|---|

| (+)-[3H]-3-PPP | Hydroxyphenyl, propyl | Sigma (high affinity) | |

| Target Compound | Dithio-propyl, methyl-piperidine | Unknown (hypothesized sigma/PCP) | — |

The target compound’s dithio-propyl chain may reduce sigma receptor selectivity compared to (+)-3-PPP, as bulky substituents often interfere with receptor docking .

Structural Analogs in Pharmaceutical Catalogs

Commercial analogs highlight the impact of minor structural changes:

Data Table :

*Calculated based on structural formula.

Analgesic Piperidine Derivatives

Compounds like 1-[2-(2-ethylthio-10H-phenothiazin-10-yl)ethyl]-4-[4-(trifluoromethyl)benzoyl]piperidine () show analgesia via benzoyl and alkylthio groups. In contrast, the target compound lacks aromatic substituents but includes a dithio linkage, which may redirect activity toward antioxidant or neuroprotective pathways rather than direct opioid receptor modulation .

Notes

- Direct pharmacological data on this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Contradictions arise in piperidine derivatives’ activities (e.g., sigma agonists vs. CNS inhibitors), underscoring the importance of substituent effects.

- Further research is needed to elucidate the target compound’s synthesis, receptor profiling, and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.